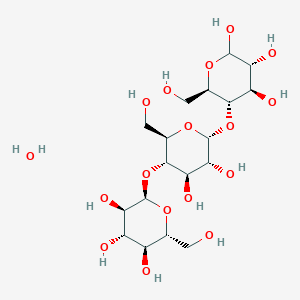

Maltotriose hydrate

説明

Maltotriose hydrate is a type of sugar that is a product of the enzymatic hydrolysis of starch. It is composed of three glucose molecules linked together by a-1,4-glycosidic bonds. It has a wide range of applications in industries such as food, pharmaceuticals, and biotechnology. Maltotriose hydrate is a water-soluble sugar that can be used for sweetening, flavoring, and thickening purposes. It is also used in the production of maltose syrups and maltodextrins.

科学的研究の応用

- Field : Biochemistry and Brewing Science

- Application : Maltotriose hydrate can be used as a biological material or organic compound for life science related research .

- Methods : It is often used in brewing applications, where it is studied during the fermentation process in wort samples using HPLC and spectrophotometry .

- Results : The results can help optimize the brewing process and improve the quality of the final product .

- Field : Microbiology and Bioengineering

- Application : Maltotriose hydrate is used in studies of fermentation and sugar transport.

- Methods : It is used as an internal standard in the analysis of sugar levels during fermentation .

- Results : The results can help optimize fermentation processes and improve the efficiency of sugar transport.

- Field : Biomedical Imaging

- Application : Maltotriose-based probes for fluorescence and photoacoustic imaging of bacterial infections .

- Methods : A fluorescent derivative of maltotriose (Cy7-1-maltotriose) is used in in vivo fluorescence and photoacoustic imaging studies .

- Results : The probe can detect infection, assess infection burden, and visualize the effectiveness of antibiotic treatment in E. coli-induced myositis and a clinically relevant S. aureus wound infection murine model .

Biological and Brewing Applications

Fermentation and Sugar Transport

Fluorescence and Photoacoustic Imaging

- Field : Biochemistry

- Application : Maltotriose hydrate is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch .

- Methods : The creation of both maltotriose and maltose during this process is due to the random manner in which alpha-amylase hydrolyses α-1,4 glycosidic bonds .

- Results : These studies can provide insights into the enzymatic breakdown of complex carbohydrates in the digestive system .

- Field : Physical Chemistry

- Application : Maltotriose hydrate can be used in studies of gas hydrate formation .

- Methods : These studies often involve experiments under high pressure and low temperature conditions .

- Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .

Digestive Enzyme Studies

Gas Hydrate Formation

- Field : Biochemistry

- Application : Maltotriose hydrate can be used as a biochemical reagent in life science related research .

- Methods : The specific methods of application would depend on the particular experiment or study being conducted .

- Results : The results can provide insights into various biological processes and phenomena .

- Field : Physical Chemistry

- Application : Maltotriose hydrate can be used in studies of gas hydrate formation .

- Methods : These studies often involve experiments under high pressure and low temperature conditions .

- Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .

Maltotriose as a Biochemical Reagent

Gas Hydrate Formation

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maltotriose hydrate | |

CAS RN |

312693-63-3, 207511-08-8 | |

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)